molecular formula C23H16N4O B11028228 N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(1H-indol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11028228
M. Wt: 364.4 g/mol
InChI Key: JPKMSAOPZULIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-INDOL-5-YL)-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features an indole, pyridine, and quinoline moiety

Properties

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O/c28-23(26-17-7-8-20-15(12-17)9-11-25-20)19-13-22(16-4-3-10-24-14-16)27-21-6-2-1-5-18(19)21/h1-14,25H,(H,26,28)

InChI Key

JPKMSAOPZULIAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-INDOL-5-YL)-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the indole and pyridine groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, ligands, and bases. The reaction conditions usually involve elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-INDOL-5-YL)-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(1H-INDOL-5-YL)-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-INDOL-5-YL)-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-INDOL-5-YL)-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE: shares structural similarities with other indole, pyridine, and quinoline derivatives.

    N-(1H-INDOL-5-YL)-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE: can be compared to compounds like indole-3-carbinol, pyridine-3-carboxamide, and quinoline-4-carboxamide.

Uniqueness

The uniqueness of N-(1H-INDOL-5-YL)-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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